molecular formula C14H15F3N2O3 B2544726 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1428364-08-2

1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Cat. No.: B2544726
CAS No.: 1428364-08-2
M. Wt: 316.28
InChI Key: QJKNBVLAGFPSBZ-UHFFFAOYSA-N
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Description

1-Acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a synthetic organic compound that features a unique azetidine ring structure. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl moiety, which is further connected to an azetidine ring substituted with an acetyl group and a carboxamide group. The trifluoromethoxy group imparts distinct chemical properties, making this compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzyl bromide through the bromination of 4-(trifluoromethoxy)toluene.

    Azetidine Ring Formation: The azetidine ring is formed by reacting the benzyl intermediate with azetidine-3-carboxylic acid under suitable conditions.

    Acetylation: The final step involves the acetylation of the azetidine ring using acetic anhydride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

    1-Acetyl-N-(4-methoxybenzyl)azetidine-3-carboxamide: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    1-Acetyl-N-(4-chlorobenzyl)azetidine-3-carboxamide:

    1-Acetyl-N-(4-fluorobenzyl)azetidine-3-carboxamide: The fluorine atom provides different electronic effects compared to the trifluoromethoxy group, impacting the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-acetyl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c1-9(20)19-7-11(8-19)13(21)18-6-10-2-4-12(5-3-10)22-14(15,16)17/h2-5,11H,6-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKNBVLAGFPSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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